Thiazolo[2,3-c]-1,2,4-triazole, 5,6-dihydro-3-(2-methoxyphenyl)-
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Overview
Description
Thiazolo[2,3-c]-1,2,4-triazole, 5,6-dihydro-3-(2-methoxyphenyl)- is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry This compound is characterized by its unique fused ring structure, which combines thiazole and triazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiazolo[2,3-c]-1,2,4-triazole, 5,6-dihydro-3-(2-methoxyphenyl)- typically involves multi-step reactions. One common method includes the cyclization of appropriate thiosemicarbazides with α-haloketones under basic conditions. The reaction is usually carried out in ethanol with triethylamine as a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Thiazolo[2,3-c]-1,2,4-triazole, 5,6-dihydro-3-(2-methoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.
Scientific Research Applications
Thiazolo[2,3-c]-1,2,4-triazole, 5,6-dihydro-3-(2-methoxyphenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of thiazolo[2,3-c]-1,2,4-triazole, 5,6-dihydro-3-(2-methoxyphenyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind effectively to active sites, inhibiting enzyme activity. This inhibition can disrupt essential biological pathways, leading to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[3,2-a]pyridines: Known for their antimicrobial and antitumor activities.
Thiazolo[3,2-a]pyrimidines: Exhibits cytotoxic and anticancer properties.
Thiazolo[5,4-d]thiazoles: Used in organic electronics due to their electronic properties.
Properties
CAS No. |
169518-04-1 |
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Molecular Formula |
C11H11N3OS |
Molecular Weight |
233.29 g/mol |
IUPAC Name |
3-(2-methoxyphenyl)-5,6-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazole |
InChI |
InChI=1S/C11H11N3OS/c1-15-9-5-3-2-4-8(9)10-12-13-11-14(10)6-7-16-11/h2-5H,6-7H2,1H3 |
InChI Key |
OGBDVPKWTNZPAX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C3N2CCS3 |
Origin of Product |
United States |
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